molecular formula C20H16ClN5O3 B2677219 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895015-95-9

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2677219
CAS No.: 895015-95-9
M. Wt: 409.83
InChI Key: YFGXFYFEHXSSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a synthetically derived small molecule belonging to the pyrazolopyrimidine class, a scaffold recognized for its potent kinase inhibitory properties. This compound is structurally characterized by a 1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted at the N1 position with a 3-chlorophenyl group and at the C5 position with an acetamide linker bearing a 2-methoxyphenyl moiety. The specific molecular architecture of this compound is designed to act as a potent and selective ATP-competitive inhibitor for a range of protein kinases. Research into this compound is primarily focused on its application in oncological and signal transduction studies , where it is used as a chemical probe to investigate the role of specific kinase-driven pathways in cell proliferation, survival, and apoptosis. Its mechanism involves binding to the ATP-binding pocket of target kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades. The presence of the 3-chlorophenyl and 2-methoxyphenyl substituents is critical for conferring selectivity and optimizing binding affinity, making this reagent a valuable tool for structure-activity relationship (SAR) studies and for validating new kinase targets in biochemical and cellular assays.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-17-8-3-2-7-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-6-4-5-13(21)9-14/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGXFYFEHXSSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through a reaction with 2-methoxyaniline .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral therapies. For instance, compounds similar to 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide have demonstrated substantial antiviral activity against various viruses.

Case Study: Antiviral Activity

In a study published in Frontiers in Pharmacology, derivatives were synthesized and tested for their ability to inhibit viral replication. The results showed that certain pyrazole derivatives inhibited the replication of Herpes Simplex Virus (HSV) with an effectiveness of up to 91% at a concentration of 50 µM while maintaining low cytotoxicity (CC50 = 600 µM) .

Anticancer Properties

The anticancer potential of this compound has been extensively researched. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comprehensive review highlighted that compounds with similar structural features were tested against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). For example:

  • A derivative exhibited an IC50 value of 3.79 µM against MCF7 cells.
  • Another compound demonstrated significant cytotoxicity with an IC50 of 26 µM against A549 cells .

Table of Cytotoxicity Results

Cell Line Compound IC50 (µM)
MCF7Pyrazole Derivative A3.79
A549Pyrazole Derivative B26
Hep-2Pyrazole Derivative C17.82

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives are also noteworthy. These compounds have been shown to inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinone Derivatives

  • BF23326 (887457-59-2): Differs by replacing the 2-methoxyphenyl with a 2-methylphenyl on the acetamide.
  • Compound in : Substitutes 3-chlorophenyl with 4-fluorophenyl and uses a 3-methoxyphenyl acetamide. Fluorine’s higher electronegativity may enhance metabolic stability, while the 3-methoxy group alters steric interactions in binding pockets .

Pyrrolo[3,4-d]pyridazinone Derivatives ()

Compounds like 5c and 7c replace the pyrimidine ring with pyridazine, reducing aromaticity and altering hydrogen-bonding capacity. The 3-chlorophenyl substituent is retained, but the core’s reduced planarity may limit target engagement compared to pyrazolo[3,4-d]pyrimidinones .

Functional Group Modifications

Acetamide vs. Urea Linkages ()

The compound 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea replaces the acetamide with a urea group. Ureas form stronger hydrogen bonds but may reduce solubility due to increased rigidity .

Chromene-Containing Analogs ()

Example 83 incorporates a 4-oxo-4H-chromen-2-yl group, introducing a fused benzene ring. This extension increases molecular weight (571.2 g/mol) and complexity, likely impacting pharmacokinetic properties like bioavailability .

Substituent Effects on Physicochemical Properties

Compound Core Structure R1 (Pyrazole Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl 2-Methoxyphenyl 393.83 Moderate logP, polar methoxy
BF23326 Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl 2-Methylphenyl 393.83 Higher logP, reduced polarity
Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl 3-Methoxyphenyl ~380 Enhanced metabolic stability
5c Pyrrolo[3,4-d]pyridazinone 3-Chlorophenyl Benzylideneamino ~450 Lower solubility, planar core

Biological Activity

The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure combining a pyrazolo[3,4-d]pyrimidine core with chlorophenyl and methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
  • Acylation : The core is then acylated with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the desired compound.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound has shown effective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Specific IC50 values reported include:
    • MCF7: IC50=3.79μM\text{IC}_{50}=3.79\,\mu M
    • A549: IC50=26μM\text{IC}_{50}=26\,\mu M
Cell LineIC50 Value (µM)
MCF73.79
A54926
NCI-H46042.30

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression.
  • Cell Cycle Regulation : The compound can modulate pathways related to cell cycle regulation and apoptosis, leading to increased cancer cell death.

Other Biological Activities

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines are noted for a range of other biological activities:

  • Anti-inflammatory Properties : These compounds have been studied for their potential to reduce inflammation.
  • Antimicrobial Effects : Some derivatives show activity against bacterial strains.
  • Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases due to antioxidant properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives exhibited significant inhibition of cancer cell proliferation with varying IC50 values depending on the specific structural modifications made to the pyrazolo[3,4-d]pyrimidine core .
  • Evaluation of Anti-inflammatory Effects :
    • Another research effort focused on the anti-inflammatory potential of similar compounds, indicating a reduction in pro-inflammatory cytokines in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of pyrazole derivatives. A common approach includes:

Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of 3-chlorophenylhydrazine with β-ketoesters or amidines.

Introduction of the acetamide moiety through nucleophilic substitution using α-chloroacetamide intermediates.
Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and dichloromethane/ethanol as solvents. Reaction conditions (e.g., 60–80°C, 12–24 hr) are critical for yield optimization .

Q. How is the molecular structure of this compound characterized in academic studies?

  • Methodological Answer : Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What initial biological screening assays are used to evaluate its bioactivity?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Kinase inhibition (e.g., EGFR, VEGFR) via fluorescence-based assays (IC50_{50} determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects.
  • Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl substitutions.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
    Purity is monitored via HPLC (>95% threshold) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values) are addressed by:

  • Dose-Response Curves : Validate potency across multiple concentrations.
  • Comparative Structural Analysis : Assess substituent effects (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) using molecular docking.
  • Batch Consistency Checks : Ensure compound purity via LC-MS and elemental analysis .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Preclinical models include:

  • Xenograft Models : Tumor growth inhibition in immunodeficient mice (e.g., HCT-116 colon cancer).
  • Pharmacokinetic Studies : Measure bioavailability, half-life, and metabolite profiling via LC-MS/MS.
  • Toxicity Screening : Acute toxicity in rodents (LD50_{50} determination) and histopathological analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.